One of the primary research applications of EBS is in genotoxicity testing. Genotoxicity refers to the ability of a substance to damage genetic material, potentially leading to mutations and cancer. EBS has been shown to exhibit genotoxic effects in various in vitro (cell-based) and in vivo (animal-based) studies [, ]. This property makes it a valuable tool for identifying potential genotoxic hazards in drugs, environmental contaminants, and other chemicals.
EBS can be used as a reactant or intermediate in various organic synthesis reactions. Its sulfonate group can participate in substitution, elimination, and other reactions, allowing for the synthesis of diverse organic compounds []. While not as widely used as other reagents, EBS offers specific functionalities that can be beneficial for targeted synthesis.
Ethyl benzenesulfonate is an organic compound with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.228 g/mol. It is also known by other names such as benzenesulfonic acid ethyl ester and ethyl benzenesulphonate. The compound features a sulfonate group attached to an ethyl group and a benzene ring, making it a member of the class of compounds known as aryl sulfonates. Ethyl benzenesulfonate appears as a colorless liquid with a distinctive odor, and it is soluble in organic solvents but has limited solubility in water .
There is no current research available on a specific mechanism of action for ethyl benzenesulfonate.
As with any unknown compound, it is advisable to handle ethyl benzenesulfonate with caution due to lack of specific safety data. Here are some general safety considerations:
Ethyl benzenesulfonate can be synthesized through several methods:
Ethyl benzenesulfonate finds applications in various fields:
Interaction studies involving ethyl benzenesulfonate focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its role in synthetic organic chemistry and its potential applications in drug development. Notably, kinetic studies have examined how it reacts under different conditions, providing insights into its stability and reactivity profiles .
Ethyl benzenesulfonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Key Characteristics |
---|---|---|
Benzene sulfonic acid | C₆H₆O₃S | Strong acid; used primarily as a reagent |
Phenyl sulfonic acid | C₆H₅O₃S | Aromatic compound; used in dyes and surfactants |
Methyl benzenesulfonate | C₇H₈O₃S | Similar structure; used as a methylating agent |
Propyl benzenesulfonate | C₉H₁₂O₃S | Longer alkyl chain; different solubility properties |
Ethyl benzenesulfonate is unique due to its ethyl group, which influences its solubility and reactivity compared to other similar compounds. Its applications in both industrial processes and potential biological interactions make it a compound of interest for further study.
Irritant